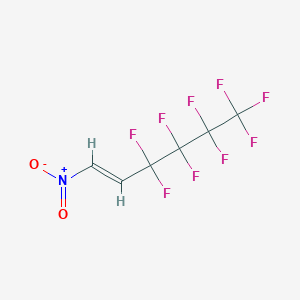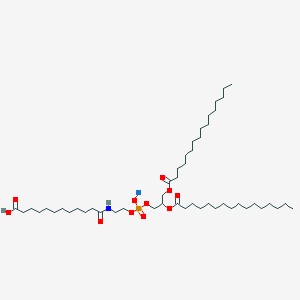![molecular formula C11H7F3OS B12067276 4-[5-(Difluoromethyl)-2-thienyl]-3-fluoro-phenol](/img/structure/B12067276.png)
4-[5-(Difluoromethyl)-2-thienyl]-3-fluoro-phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[5-(Difluoromethyl)-2-thienyl]-3-fluoro-phenol is a compound of significant interest in the field of organic chemistry. This compound features a difluoromethyl group attached to a thienyl ring, which is further connected to a fluorinated phenol. The presence of both fluorine and sulfur atoms in its structure imparts unique chemical properties, making it valuable for various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of difluoromethylation reagents such as TMS-CF2H (trimethylsilyl difluoromethyl) to introduce the difluoromethyl group onto a thienyl precursor . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the nucleophilic transfer of the difluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the development of metal-free approaches for difluoromethylation has been explored to reduce the reliance on sensitive metal complexes and improve the scalability of the process .
Analyse Chemischer Reaktionen
Types of Reactions
4-[5-(Difluoromethyl)-2-thienyl]-3-fluoro-phenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Methyl-substituted derivatives.
Substitution: Alkylated or acylated phenol derivatives.
Wissenschaftliche Forschungsanwendungen
4-[5-(Difluoromethyl)-2-thienyl]-3-fluoro-phenol has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable probe for studying biological systems, particularly in the context of enzyme inhibition and receptor binding.
Medicine: Its potential as a pharmaceutical intermediate is being explored, especially in the development of drugs targeting specific molecular pathways.
Wirkmechanismus
The mechanism of action of 4-[5-(Difluoromethyl)-2-thienyl]-3-fluoro-phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets by forming strong hydrogen bonds and electrostatic interactions. Additionally, the presence of the fluorine atom can influence the compound’s lipophilicity and metabolic stability, further modulating its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[5-(Difluoromethyl)-2-thienyl]-2-fluoro-phenol
- 4-[5-(Difluoromethyl)-2-thienyl]-3-chloro-phenol
- 4-[5-(Difluoromethyl)-2-thienyl]-3-bromo-phenol
Uniqueness
4-[5-(Difluoromethyl)-2-thienyl]-3-fluoro-phenol stands out due to the specific positioning of the fluorine atom on the phenol ring, which can significantly impact its chemical reactivity and biological activity. The combination of the difluoromethyl group and the thienyl ring also contributes to its unique properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C11H7F3OS |
|---|---|
Molekulargewicht |
244.23 g/mol |
IUPAC-Name |
4-[5-(difluoromethyl)thiophen-2-yl]-3-fluorophenol |
InChI |
InChI=1S/C11H7F3OS/c12-8-5-6(15)1-2-7(8)9-3-4-10(16-9)11(13)14/h1-5,11,15H |
InChI-Schlüssel |
NSQKDQJCHREKCI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1O)F)C2=CC=C(S2)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















